molecular formula C9H16O3 B1585310 cis-Ethyl 2-hydroxycyclohexanecarboxylate CAS No. 6149-52-6

cis-Ethyl 2-hydroxycyclohexanecarboxylate

Cat. No. B1585310
CAS RN: 6149-52-6
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-UHFFFAOYSA-N
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Description

Cis-Ethyl 2-hydroxycyclohexanecarboxylate (C2HCHC) is a synthetic compound that has a wide range of applications in the scientific research field. It is a cyclic ester, consisting of a six-membered ring of carbon atoms and two oxygen atoms, with an ethyl group attached to the ring. C2HCHC is a white, crystalline solid with a melting point of 83-84°C and a boiling point of 230-231°C. It is soluble in water and organic solvents, making it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Cu-Catalytic System for Synthesis

A study demonstrated the efficiency of cis-1,2-cyclohexanediol, a related compound, as a bidentate O-donor ligand in a Cu-catalytic system for cross-coupling reactions. This system facilitated the synthesis of vinyl sulfides, highlighting the potential of related cis-structured compounds in catalyzing stereo- and regiospecific syntheses with high yields and versatility under mild conditions (Kabir et al., 2010).

Stereoselective Syntheses

Research involving ethyl cis- and trans-2-aminocyclohexanecarboxylate as starting materials has contributed to the stereospecific or stereoselective syntheses of complex structures like quinazolones. This highlights the role of stereochemistry in synthesizing compounds with potential biological applications (Fülöp et al., 1987).

Investigation of Conformations

The conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates have been investigated, showing the importance of understanding molecular structures in chemical reactions and the development of new materials (Batuev et al., 1959).

Safety And Hazards

It is classified as an eye irritant (H319) and skin irritant (H315). Precautionary statements include avoiding contact with eyes and skin .

properties

IUPAC Name

ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 2-hydroxycyclohexanecarboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 15.6 g (0.10 mol) of methyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer separated was dried, concentrated and then distilled under reduced pressure to obtain 13.4 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 84.8%. b.p. 60° to 62° C. (0.3 mmHg).
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Synthesis routes and methods III

Procedure details

3.2 g of borane/tert-butylamine complex was added to 200 ml of diethyl ether solution containing 17.0 g (0.10 mol) of ethyl cyclohexanone-2-carboxylate and stirred overnight at room temperature. An aqueous diluted hydrochloric acid was added thereto to make it weakly acidic, which was then subjected to liquid-liquid separation. The organic layer thus separated was dried, concentrated and then distilled under reduced pressure to obtain 13.5 g of ethyl 2-hydroxycyclohexanecarboxylate. Yield: 78.5%. b.p. 68° to 71° C. (0.2 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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